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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and protocol for conducting Matrigel

invasion experiments to investigate the effects of naltriben on cancer cell invasion. Naltriben,

traditionally known as a delta-opioid receptor antagonist, has been shown to enhance

glioblastoma cell migration and invasion through the activation of the TRPM7 channel and

subsequent signaling pathways.[1][2][3] This document outlines the underlying signaling

mechanisms, provides detailed experimental protocols, and presents quantitative data from

relevant studies.

Introduction
Naltriben is a selective antagonist of the δ2-opioid receptor but also functions as an activator of

the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] In the context of cancer

biology, particularly glioblastoma (GBM), naltriben has been demonstrated to significantly

enhance cell migration and invasion.[1][2][4] This effect is mediated through the potentiation of

TRPM7, leading to an influx of Ca2+ and the activation of the MAPK/ERK signaling pathway,

which in turn upregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme

crucial for degrading the extracellular matrix and facilitating invasion.[1][2] Notably, naltriben's

pro-invasive effects are not associated with an increase in cell viability or proliferation.[1][2][4]

Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15618674?utm_src=pdf-interest
https://www.researchgate.net/publication/312135201_Activation_of_TRPM7_by_naltriben_enhances_migration_and_invasion_of_glioblastoma_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.medchemexpress.com/naltriben.html
https://www.medchemexpress.com/naltriben.html
https://www.researchgate.net/publication/312135201_Activation_of_TRPM7_by_naltriben_enhances_migration_and_invasion_of_glioblastoma_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.oncotarget.com/article/14496/
https://www.researchgate.net/publication/312135201_Activation_of_TRPM7_by_naltriben_enhances_migration_and_invasion_of_glioblastoma_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.researchgate.net/publication/312135201_Activation_of_TRPM7_by_naltriben_enhances_migration_and_invasion_of_glioblastoma_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.oncotarget.com/article/14496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Naltriben treatment initiates a signaling cascade that promotes cell invasion. The key steps are

outlined below.
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Naltriben-induced signaling pathway for cell invasion.

Experimental Workflow
The following diagram illustrates the general workflow for a Matrigel invasion assay with

naltriben treatment.
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Workflow for Matrigel invasion assay with naltriben.
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Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of

naltriben on glioblastoma cell invasion and related molecular markers.

Table 1: Effect of Naltriben on U87 Glioblastoma Cell Invasion

Treatment
Group

Concentration
Incubation
Time

Number of
Invading Cells
(Mean ± SEM)

Fold Change
vs. Control

Control (0.1%

DMSO)
- 12 hours 89 ± 3 -

Naltriben 50 µM 12 hours 127 ± 5 ~1.43

Data from

Matrigel invasion

assays.[2][5][6]

Table 2: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay)

Treatment Group Concentration Time Point
Wound Closure (%)
(Mean ± SEM)

Control (0.1% DMSO) - 4 hours 21.2 ± 3.9

8 hours 27.7 ± 8.1

12 hours 44.3 ± 5.9

Naltriben 50 µM 4 hours 49.1 ± 2.8

8 hours 92.6 ± 4.3

12 hours 98.7 ± 0.2

Data from scratch

wound healing

assays.[6][7]
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Table 3: Effect of Naltriben on Signaling Protein Expression in U87 Cells

Protein Target
Treatment (50 µM
Naltriben, 24h)

Densitometry Analysis
(Fold Change vs. Control)

MMP-2 Increased ~1.5-fold

p-ERK1/2 Increased ~2.5-fold

t-ERK1/2 No significant change -

p-Akt No significant change -

t-Akt No significant change -

Data from Western

immunoblotting.[1]

Detailed Experimental Protocols
Materials

Glioblastoma cell line (e.g., U87)

Complete culture medium (e.g., DMEM with 10% FBS)

Serum-free medium

Naltriben (hydrochloride or other salt)

DMSO (for dissolving naltriben)

Corning® Matrigel® Basement Membrane Matrix[8][9]

24-well transwell inserts (8.0 µm pore size)[8][9]

24-well companion plates[8][9]

Sterile, ice-cold, serum-free medium or coating buffer (0.01 M Tris, pH 8.0, 0.7% NaCl)[8][9]

Cotton swabs
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Methanol (for fixing)

Toluidine Blue or Diff-Quik™ stain

Microscope with a digital camera

Image analysis software (e.g., ImageJ)[10]

Protocol: Matrigel Invasion Assay with Naltriben
Treatment
This protocol is adapted from established methods for assessing cell invasion.[6][8][9]

1. Preparation of Matrigel-Coated Inserts: a. Thaw Matrigel on ice overnight in a 4°C

refrigerator. Keep all reagents and equipment that will contact the Matrigel cold to prevent

premature gelling.[8][9] b. Dilute the Matrigel to the desired concentration (e.g., 200-300

µg/mL) with ice-cold, serum-free medium or coating buffer.[8][9] c. Carefully add 100 µL of the

diluted Matrigel solution to the upper chamber of each transwell insert.[6][8] d. Incubate the

inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.[8]

2. Cell Preparation and Seeding: a. Culture U87 cells to ~80% confluency. b. Starve the cells in

serum-free medium for 24 hours prior to the assay. c. On the day of the experiment, harvest the

cells using trypsin and resuspend them in serum-free medium containing either vehicle (0.1%

DMSO) for the control group or the desired concentration of naltriben (e.g., 50 µM).[6] d. Count

the cells and adjust the concentration to 2.5 x 10^5 cells/mL. e. Remove any remaining liquid

from the rehydrated Matrigel in the inserts. f. Add 100 µL of the cell suspension (containing 2.5

x 10^4 cells) to the upper chamber of each insert.[6]

3. Invasion Assay: a. In the lower chamber of the 24-well plate, add 600 µL of complete

medium (containing 10% FBS) as a chemoattractant.[6] b. Carefully place the cell-seeded

inserts into the wells. c. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for

12-24 hours.[6]

4. Staining and Quantification: a. After incubation, carefully remove the inserts from the plate.

b. Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper

surface of the insert membrane.[8][9] c. Fix the invading cells on the lower surface of the

membrane by immersing the insert in 100% methanol for 10 minutes. d. Stain the cells with 1%
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Toluidine Blue or a Diff-Quik™ staining kit.[6] e. Allow the inserts to air dry. f. Capture images of

the stained cells using a microscope. g. Quantify the number of invading cells per field of view

using image analysis software like ImageJ.[10] Calculate the average number of cells from

multiple fields for each insert.

5. Data Analysis: a. Compare the number of invading cells in the naltriben-treated group to the

vehicle-treated control group. b. Perform statistical analysis (e.g., Student's t-test) to determine

the significance of any observed differences. A p-value of < 0.05 is typically considered

statistically significant.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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